N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dimethylphenyl group and a 3-methylpiperidin-1-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenylamine and 3-methylpiperidine as the primary starting materials.
Acylation Reaction: The 3,4-dimethylphenylamine undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form N-(3,4-dimethylphenyl)acetamide.
N-Alkylation: The N-(3,4-dimethylphenyl)acetamide is then subjected to N-alkylation using 3-methylpiperidine under basic conditions, typically in the presence of a strong base like sodium hydride or potassium carbonate, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced under appropriate conditions to yield secondary amines or other reduced forms.
Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound may be used as a ligand in receptor binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide
Comparison: this compound is unique due to the specific positioning of the methyl groups on both the phenyl and piperidine rings. This structural arrangement can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds with different methyl group positions.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-5-4-8-18(10-12)11-16(19)17-15-7-6-13(2)14(3)9-15/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHJHUUQOSOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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